Product packaging for acetyl-2-13C chloride(Cat. No.:CAS No. 14770-40-2)

acetyl-2-13C chloride

Cat. No.: B048367
CAS No.: 14770-40-2
M. Wt: 79.49 g/mol
InChI Key: WETWJCDKMRHUPV-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetyl-2-13C chloride is a high-purity, isotopically labeled chemical reagent specifically designed for advanced research applications. Its core value lies in the incorporation of a stable carbon-13 (13C) isotope at the carbonyl carbon, serving as an essential tracer for elucidating metabolic pathways, reaction mechanisms, and the fate of acetyl groups in complex biological and chemical systems. This compound is extensively utilized as a derivatization agent in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, where the 13C label provides a distinct spectroscopic signature, enhancing detection sensitivity and enabling precise quantification without radioactive hazards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3ClO B048367 acetyl-2-13C chloride CAS No. 14770-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO/c1-2(3)4/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETWJCDKMRHUPV-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14770-40-2
Record name Acetyl -2-13C chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparation of Acetyl 2 13c Chloride

Strategies for Position-Specific Carbon-13 Enrichment

Achieving position-specific labeling is the foundational step in the synthesis of acetyl-2-13C chloride. This can be accomplished either by building the molecule from an already labeled precursor or by introducing the isotope at a later stage through exchange reactions.

The most direct method for preparing this compound involves the use of precursors where the C2 carbon is already a ¹³C isotope. A common and commercially available starting material is [2-¹³C]acetic acid. This labeled acetic acid serves as the direct precursor for the target acyl chloride.

In addition to chemical synthesis, biological systems offer pathways to generate specifically labeled acetyl groups. For instance, cell-free protein synthesis systems can utilize inexpensive labeled precursors to produce specifically labeled amino acids. copernicus.orgnih.govcopernicus.org Precursors like [3-¹³C]pyruvate can be used to generate acetyl-CoA with the ¹³C label at the methyl position. nih.govcopernicus.orgnih.gov While primarily used for protein labeling, the underlying biochemical conversions demonstrate methods for creating the ¹³CH₃CO- moiety from simpler, specifically labeled molecules. nih.govcopernicus.org Another precursor, 2-¹³C-methyl-acetolactate, has been employed to label the isopropyl groups of valine and leucine, showcasing how specific carbon atoms can be targeted in biosynthetic pathways. copernicus.orgnih.govcopernicus.org

Isotopic exchange reactions represent an alternative strategy for introducing carbon-13 into a molecule. nih.gov These methods allow for the direct conversion of unlabeled compounds into their labeled isotopologues, potentially avoiding a de novo synthesis. nih.gov Strategies for carbon isotope exchange often involve processes like decarboxylative carboxylation using labeled carbon dioxide (¹³CO₂) or transition-metal-catalyzed exchange reactions. imist.maacs.org

However, these dynamic exchange methods can present challenges in achieving high levels of isotopic enrichment. nih.govacs.org The reactions are often in equilibrium, which can result in incomplete labeling unless the system is biased, for example, by using a large excess of the labeled starting material. nih.gov While powerful for complex molecules, the application of such late-stage exchange methods specifically for the C2 position of an acetyl group requires careful design to ensure high efficiency and specificity. nih.govacs.org

Advanced Synthetic Routes for this compound

The conversion of a labeled precursor, such as [2-¹³C]acetic acid, into this compound is the critical final step. This transformation requires chlorinating agents and, in some advanced methods, catalytic systems to ensure efficiency and purity.

The laboratory preparation of acetyl chloride is commonly achieved by reacting acetic acid with a chlorinating agent. doubtnut.com For the synthesis of this compound, [2-¹³C]acetic acid is treated with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. doubtnut.comgoogle.com The reaction with thionyl chloride is often preferred in a laboratory setting because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification. doubtnut.com

Table 1: Common Chlorinating Agents for Acetyl Chloride Synthesis

Reagent Typical Reaction Equation Advantages
Thionyl Chloride (SOCl₂) ¹³CH₃COOH + SOCl₂ → ¹³CH₃COCl + SO₂(g) + HCl(g) Gaseous byproducts simplify purification. doubtnut.com
Phosphorus Trichloride (PCl₃) 3¹³CH₃COOH + PCl₃ → 3¹³CH₃COCl + H₃PO₃ An established industrial method. google.com
Oxalyl Chloride ((COCl)₂) ¹³CH₃COOH + (COCl)₂ → ¹³CH₃COCl + CO(g) + CO₂(g) + HCl(g) Reaction proceeds under mild conditions.

Modern synthetic organic chemistry has also introduced advanced catalytic systems for reactions involving acyl chlorides. Palladium-catalyzed processes, for example, can mediate the difunctionalization of unsaturated bonds with acyl chlorides, demonstrating the cleavage and formation of C-COCl bonds under mild conditions. nih.gov While these specific reactions are for more complex transformations, they highlight the potential for transition metal catalysis in activating acyl chlorides. nih.gov Photoredox catalysis offers another frontier, enabling the generation of acyl radicals from acyl chlorides for use in various synthetic transformations. rsc.orgnih.gov These catalytic approaches could be adapted for the synthesis of labeled acyl chlorides, potentially offering higher selectivity and milder reaction conditions compared to traditional methods. nih.govnih.gov

Maximizing both isotopic purity and chemical yield is paramount in the synthesis of labeled compounds. The primary factor for ensuring high isotopic purity is the enrichment of the starting precursor, [2-¹³C]acetic acid, which is commercially available at purities of 99 atom % ¹³C. sigmaaldrich.comeurisotop.comsigmaaldrich.com

To optimize the chemical yield, reaction conditions must be carefully controlled. When using chlorinating agents like thionyl chloride, it is crucial to exclude moisture, as acetyl chloride readily hydrolyzes back to acetic acid. The stoichiometry of the reactants must be precisely managed. For instance, in related syntheses, using an excess of the acyl chloride can drive the reaction forward but necessitates a careful quenching step to remove unreacted material. Monitoring the reaction progress, for example through gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, allows for real-time adjustments to optimize reaction time and temperature, minimizing the formation of byproducts. Purification of the final product, typically through distillation, is essential to remove any unreacted starting materials and reaction byproducts, ensuring high chemical purity. sigmaaldrich.com

Analytical Validation of this compound

Analytical validation confirms the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose. nih.goveuropa.euacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for structural elucidation and isotopic confirmation. wikipedia.org

¹H NMR : The proton NMR spectrum would show the methyl protons, but the key information comes from the coupling to the attached ¹³C nucleus.

¹³C NMR : The carbon NMR spectrum is definitive for confirming the position of the label. It will show a significantly enhanced signal for the methyl carbon (C2) at approximately 34 ppm, confirming the position-specific enrichment. The carbonyl carbon (C1) would appear at its natural abundance unless a ¹³C₂-labeled precursor was used. sigmaaldrich.com

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and assess isotopic incorporation. wikipedia.org this compound will exhibit a molecular ion peak that is one mass unit higher (M+1) than its unlabeled counterpart due to the presence of the single ¹³C isotope. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the compound. By separating the product from any impurities or starting materials, these methods can quantify the purity level. acs.org

Table 2: Key Analytical Validation Data for this compound

Parameter Technique Expected Result Reference
CAS Number - 14770-40-2 sigmaaldrich.comsigmaaldrich.compharmaffiliates.com
Linear Formula - ¹³CH₃COCl sigmaaldrich.comsigmaaldrich.com
Molecular Weight MS 79.49 g/mol sigmaaldrich.comsigmaaldrich.com
Mass Shift MS M+1 sigmaaldrich.comsigmaaldrich.com
Isotopic Purity NMR, MS ≥99 atom % ¹³C sigmaaldrich.comeurisotop.com
Chemical Purity GC, HPLC ≥98-99% sigmaaldrich.comeurisotop.com
Boiling Point - ~52 °C sigmaaldrich.com
Density - ~1.118 g/mL at 25 °C sigmaaldrich.com
¹³C NMR Signal ¹³C NMR Enhanced signal for methyl carbon

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Specificity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound, offering definitive proof of the ¹³C label's position. Both ¹H NMR and ¹³C NMR are used to provide complementary information.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the methyl protons are coupled to the adjacent ¹³C nucleus. This results in the splitting of the methyl signal into a doublet, a pattern known as one-bond carbon-hydrogen coupling (¹J_C-H). The presence of this doublet is a clear indicator that the ¹³C isotope is located at the C2 position. The absence of a significant singlet at the corresponding chemical shift for unlabeled acetyl chloride confirms high isotopic enrichment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence of isotopic enrichment. A significantly enhanced signal will be observed at the chemical shift corresponding to the methyl carbon (C2). The chemical purity can also be assessed by the absence of signals from other carbon-containing impurities. Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to further confirm the connectivity between the ¹³C-labeled carbon and its attached protons. mdpi.com

Table 1: Expected NMR Spectroscopic Data for this compound.
NucleusExpected Chemical Shift (δ)Expected MultiplicityCoupling Constant (J)Notes
¹H~2.1 ppmDoublet¹J_C-H ≈ 130-140 HzSplitting confirms coupling to adjacent ¹³C at C2.
¹³C~22-24 ppmSinglet (Proton Decoupled)N/AIntense signal confirms ¹³C enrichment at the methyl carbon.

Mass Spectrometry (MS) for Isotopic Abundance and Molecular Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and determining the isotopic abundance. The incorporation of a ¹³C atom in place of a ¹²C atom results in a predictable increase in the molecular mass.

The molecular weight of unlabeled acetyl chloride (CH₃COCl) is approximately 78.5 g/mol . For this compound (¹³CH₃COCl), the molecular weight increases by one mass unit to approximately 79.5 g/mol . sigmaaldrich.comisotope.com This M+1 mass shift is readily detected by MS. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, which allows for the unambiguous determination of the elemental formula, confirming the presence of the ¹³C isotope. researchgate.net Furthermore, by analyzing the isotopic distribution pattern in the mass spectrum, the percentage of ¹³C enrichment can be accurately quantified. For a product with 99 atom % ¹³C purity, the peak corresponding to the ¹³C-labeled molecule will be the base peak, with a much smaller signal observed for the unlabeled species. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 2: Molecular Weight Comparison.
CompoundFormulaMolecular Weight (g/mol)Mass Shift
Acetyl chlorideCH₃COCl78.50M
This compound¹³CH₃COCl79.49M+1

Applications in Mechanistic Organic and Bioorganic Chemistry

Elucidation of Acylation Reaction Mechanisms Using 13C Labeling

The strategic placement of a 13C label at the carbonyl carbon of acetyl chloride allows chemists to follow the acetyl group's fate during a reaction. This is particularly valuable in acylation reactions, where an acyl group is transferred to a nucleophile.

Investigation of Nucleophilic Acylation Pathways

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry. savemyexams.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group. savemyexams.comlibretexts.org The use of acetyl-2-13C chloride can confirm the involvement of this pathway. For instance, in the reaction with an alcohol to form an ester, the 13C label will be found in the carbonyl group of the resulting ester, confirming that the acetyl group has been transferred intact. libretexts.orguomustansiriyah.edu.iq

In a study investigating the amine-catalyzed acetylation of benzyl (B1604629) alcohol, this compound was used to distinguish between possible reaction intermediates. utwente.nl The researchers were able to identify the formation of a ketene (B1206846) intermediate by observing the characteristic 13C NMR signals at 2.5 and 194 ppm, which would not have been possible without the isotopic label. utwente.nl This demonstrates the utility of 13C labeling in unraveling complex reaction networks. utwente.nl

Furthermore, in studies of enzymatic reactions, such as those catalyzed by flavin amine oxidases, 13C labeling provides a measure of the change in bond order at the reacting carbon, which is crucial for understanding the transition state structure. nih.gov

Studies on Friedel-Crafts Acylation Mechanisms

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to aromatic rings. masterorganicchemistry.com The generally accepted mechanism involves the formation of an acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution reaction. masterorganicchemistry.comsigmaaldrich.com

The use of this compound in Friedel-Crafts reactions allows for a definitive confirmation of the acylium ion pathway. The 13C label will be located at the carbonyl carbon of the resulting aryl ketone. This was demonstrated in the AlCl3 promoted Friedel-Crafts acylation of toluene (B28343) with acetyl chloride, where the reaction was monitored by in-situ IR spectroscopy. rsc.org

Moreover, 13C labeling has been instrumental in studying the reversibility and rearrangements that can occur under Friedel-Crafts conditions. For example, in the study of acetylanthracene rearrangements, 13C labeling helped to elucidate the mechanism by which different isomers interconvert. researchgate.net

Determination of Carbon-13 Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org For carbon, this is the ratio of the rate constant for the reaction with the lighter isotope (12C) to that with the heavier isotope (13C), i.e., k12/k13. wikipedia.org Measuring 13C KIEs provides valuable insight into the bonding changes occurring at the rate-determining step of a reaction. illinois.edu

Theoretical Underpinnings of 13C KIE Analysis

The theoretical basis for KIEs lies in the principles of transition state theory and quantum mechanics. wikipedia.org The vibrational energy of a chemical bond depends on the masses of the atoms involved; a bond to a heavier isotope has a lower zero-point vibrational energy. github.io During a reaction, if the bonding to the isotopic atom is weaker in the transition state than in the reactant, the reaction will be faster for the lighter isotope, resulting in a "normal" KIE (k12/k13 > 1). Conversely, if the bonding is stronger in the transition state, an "inverse" KIE (k12/k13 < 1) will be observed.

The magnitude of the 13C KIE is directly related to the change in bonding at the carbon atom in the transition state. For example, in an SN2 reaction, where a carbon-nucleophile bond is forming as a carbon-leaving group bond is breaking, a large normal KIE is expected. researchgate.net In contrast, for an SN1 reaction, where the rate-determining step is the formation of a carbocation, the KIE is often close to unity or even inverse. nih.gov

Table 1: Predicted 13C KIEs for Different Reaction Mechanisms

Reaction Mechanism Expected 13C KIE (k12/k13) Rationale
SN1 ~1.00 or slightly inverse Strengthening of remaining bonds in the carbocation intermediate can offset the effect of the breaking bond.
SN2 Large, normal (~1.03-1.08) Significant weakening of the C-LG bond in the transition state.
Concerted Varies, can be normal or inverse Depends on the degree of bond formation and breaking in the transition state.

Experimental Methodologies for 13C KIE Measurement

Several experimental techniques are employed to measure 13C KIEs. researchgate.net A common approach involves competitive reactions where a mixture of the 12C and 13C isotopically labeled reactants is used. illinois.edu The isotopic composition of the starting material or product is then analyzed at a specific reaction conversion.

High-precision isotope ratio mass spectrometry (MS) is a traditional method, but it often requires the degradation of the sample into a small molecule like CO2 for analysis. illinois.edu Nuclear magnetic resonance (NMR) spectroscopy has emerged as a powerful, non-destructive alternative. illinois.eduacs.org Singleton and coworkers popularized the use of high-field NMR to measure KIEs at natural abundance, which avoids the need for synthesizing specifically labeled compounds. illinois.edunih.gov More recently, 2D NMR techniques, such as [13C,1H]-HSQC, have been developed to measure 13C KIEs with high precision. researchgate.netacs.org

Table 2: Comparison of Experimental Methods for 13C KIE Measurement

Method Advantages Disadvantages
Isotope Ratio Mass Spectrometry (IRMS) High precision and sensitivity. Destructive to the sample; requires conversion to a simple gas.
1D 13C NMR Non-destructive; provides site-specific information. Lower sensitivity; may require high concentrations or enriched materials. nih.gov
2D [13C,1H]-HSQC NMR High precision and sensitivity; can measure KIEs at multiple sites simultaneously. acs.org Requires more complex data acquisition and processing. acs.org

Correlating KIE Data with Reaction Transition State Structures

The measured 13C KIE provides a direct probe into the structure of the transition state. By comparing experimental KIEs with values predicted by computational models for different possible transition state geometries, chemists can deduce the most likely reaction pathway. acs.orgnih.gov

For instance, a large normal 13C KIE in a nucleophilic acyl substitution reaction would support a transition state with significant C-Cl bond cleavage. A smaller KIE might suggest a more "reactant-like" transition state or a stepwise mechanism where the initial addition step is rate-limiting.

In a study on the epoxidation of alkenes, the experimental 13C KIEs were used to derive the C-O bond distances in the transition state, providing a detailed picture of its geometry. nih.gov Similarly, in an investigation of an enzymatic methylation reaction, the combination of 13C and deuterium (B1214612) KIEs, along with computational modeling, revealed an early and asymmetrical SN2 transition state. pnas.org This highlights the power of KIEs in providing a high-resolution view of the fleeting transition state, a level of detail that is often inaccessible through other experimental methods.

Utilization in Biosynthetic Pathway Elucidation and Metabolic Studies

Tracing Carbon Fluxes in Central Metabolism with Acetyl-2-13C Chloride

The introduction of the ¹³C label from this compound into the central metabolic machinery enables a detailed quantitative assessment of how cells process this fundamental two-carbon unit.

The Tricarboxylic Acid (TCA) cycle is a primary consumer of acetyl-CoA for energy production and the generation of biosynthetic precursors. When cells are supplied with a substrate that can be converted to [2-¹³C]acetyl-CoA, the labeled carbon atom enters the cycle through the citrate (B86180) synthase reaction, which condenses acetyl-CoA with oxaloacetate to form citrate.

Table 1: Tracking ¹³C from this compound through the First Turn of the TCA Cycle

TCA Cycle IntermediateLabeled Carbon Position(s) from [2-¹³C]Acetyl-CoAMass Shift
CitrateC4M+1
IsocitrateC4M+1
α-KetoglutarateC3M+1
Succinyl-CoAC2M+1
Succinate (B1194679)C2 or C3 (scrambled)M+1
FumarateC2 or C3 (scrambled)M+1
Malate (B86768)C2 or C3 (scrambled)M+1
OxaloacetateC2 or C3 (scrambled)M+1

In plants, bacteria, protists, and fungi, the glyoxylate (B1226380) cycle serves as an anabolic alternative to the TCA cycle, allowing for the net conversion of acetyl-CoA into four-carbon compounds like succinate and malate. This is crucial for growth on two-carbon substrates such as acetate (B1210297). researchgate.net Using this compound as a tracer allows for the direct measurement of flux through this pathway.

The key enzymes, isocitrate lyase and malate synthase, bypass the decarboxylation steps of the TCA cycle. The ¹³C label from [2-¹³C]acetyl-CoA is incorporated first into isocitrate and then cleaved into succinate and glyoxylate. A second molecule of [2-¹³C]acetyl-CoA condenses with glyoxylate to form malate, incorporating another labeled carbon. Tracing studies using ¹³C-labeled acetate have been vital in quantifying the activity of the glyoxylate shunt and its contribution to gluconeogenesis and biomass synthesis in various organisms. isotope.com

Anaplerotic pathways, which replenish TCA cycle intermediates, can also be studied. For example, pyruvate (B1213749) carboxylase converts pyruvate to oxaloacetate. By using ¹³C-labeled glucose alongside an unlabeled acetyl-CoA source, or vice versa, the relative contributions of different carbon sources to the TCA cycle pool can be determined, providing a comprehensive picture of cellular carbon metabolism. nih.govbiorxiv.org

De novo fatty acid synthesis is the process of building long-chain fatty acids from two-carbon acetyl-CoA units. This compound is an excellent tool for tracing this pathway. researchgate.netnih.gov The process begins with the carboxylation of acetyl-CoA to malonyl-CoA. In subsequent steps, the fatty acid synthase complex repeatedly adds two-carbon units from malonyl-CoA to the growing acyl chain.

When [2-¹³C]acetyl-CoA is the precursor, the ¹³C label is incorporated into the fatty acid backbone. Specifically, the methyl carbon of each acetyl unit incorporated will be labeled. For example, in the synthesis of palmitate, a 16-carbon fatty acid, eight molecules of acetyl-CoA are required. Analysis of the resulting palmitate by mass spectrometry would reveal a mass increase corresponding to the number of labeled acetyl units incorporated. This allows for the precise quantification of de novo lipogenesis versus the uptake of exogenous fatty acids. biorxiv.orgresearchgate.net

Table 2: Expected Labeling Pattern in Palmitate from [2-¹³C]Acetyl-CoA

ParameterDescription
Labeled Precursor[2-¹³C]Acetyl-CoA
Number of Acetyl-CoA units8
Labeled Carbons per Unit1
Total ¹³C Atoms Incorporated8
Resulting PalmitateM+8 Isotopologue

Elucidation of Complex Biosynthetic Routes

Beyond central metabolism, acetyl-CoA serves as a fundamental building block for a diverse range of primary and secondary metabolites. This compound enables the mapping of these intricate pathways.

Many essential primary metabolites, such as amino acids and nucleotides, derive their carbon skeletons from TCA cycle intermediates. For example, α-ketoglutarate is the precursor for glutamate, glutamine, proline, and arginine, while oxaloacetate is the precursor for aspartate and asparagine.

By introducing this compound, the ¹³C label is first incorporated into the TCA cycle intermediates as described above. Subsequently, this label can be traced into the amino acids synthesized from these intermediates. For instance, the ¹³C label in α-ketoglutarate will be transferred to glutamate. Analyzing the isotopic enrichment in the proteinogenic amino acid pool provides a direct measure of the flux from acetyl-CoA through the TCA cycle and into amino acid biosynthesis. researchgate.netnih.gov Similarly, the carbon atoms from acetyl-CoA can be traced into the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov

Secondary metabolites are specialized compounds that are not essential for growth but play important roles in an organism's interaction with its environment. Many of these complex molecules are synthesized from acetyl-CoA.

Polyketides: This large class of natural products, which includes many antibiotics and statins, is synthesized by polyketide synthases (PKSs). These enzymes catalyze the sequential condensation of acetyl-CoA (as the starter unit) and malonyl-CoA or other small carboxylic acids (as extender units). nih.govnih.gov Feeding experiments using ¹³C-labeled acetate are a classic technique to determine the biosynthetic origin of the polyketide backbone. Using this compound would result in a specific labeling pattern, where alternating carbon atoms in the polyketide chain are labeled, confirming its biosynthetic origin and helping to elucidate the mechanism of the PKS assembly line. core.ac.uk

Terpenoids: Terpenoids, another vast family of natural products, are all derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In many organisms, the mevalonate (B85504) pathway is responsible for synthesizing IPP and DMAPP, starting from the condensation of three molecules of acetyl-CoA. By using this compound, researchers can trace the flow of carbon from acetyl-CoA into these isoprenoid precursors and subsequently into the final terpenoid structures, such as cholesterol and other steroids. researchgate.net

Investigations into Acetylation Dynamics in Biological Systems

Acetylation is a fundamental post-translational modification that plays a crucial role in regulating protein function, gene expression, and metabolism. The use of ¹³C-labeled acetyl donors, conceptually derived from precursors like acetyl-2-¹³C chloride in experimental systems, allows for the precise tracking of acetyl group transfer.

Histone acetylation is a key epigenetic marker that influences chromatin structure and gene transcription. nih.govwikipedia.org The addition of an acetyl group to lysine (B10760008) residues on histone tails neutralizes their positive charge, which is thought to weaken the interaction between histones and the negatively charged DNA backbone. wikipedia.org This leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and promoting gene expression. wikipedia.org The reverse process is carried out by histone deacetylases (HDACs). nih.gov

Stable isotope labeling, often using ¹³C-labeled glucose which is metabolized to labeled acetyl-CoA, combined with mass spectrometry, enables the measurement of the turnover rates of these histone modifications. nih.gov By introducing a ¹³C-labeled acetyl source, researchers can monitor the rate of incorporation of the labeled acetyl group onto specific histone lysine residues and its subsequent removal. This provides quantitative data on the dynamic balance maintained by histone acetyltransferases (HATs) and HDACs. nih.govnih.gov For instance, studies have measured the half-lives of specific histone acetylation marks, revealing that these modifications are highly dynamic. researchgate.net

Table 1: Example Half-Max Acetylation Times for Histone H3 Sites This table is illustrative and based on findings from dynamic labeling studies.

Histone SiteMeasured Half-Max Time (Hours)Significance
H3K9ac/K14ac~1.42Represents a relatively rapid turnover, associated with active chromatin regions.
H3K18ac/K23ac~1.85Slightly slower turnover compared to H3K9/K14, indicating differential regulation.

Data derived from studies measuring histone acetylation rates using ¹³C glucose labeling. researchgate.net

Beyond histones, a vast number of proteins are regulated by lysine acylation. nih.govnih.gov This modification can impact protein stability, enzymatic activity, subcellular localization, and protein-protein interactions. nih.gov Using ¹³C-labeled precursors in cell culture allows for the global profiling of protein acetylation. Mass spectrometry-based proteomics can then identify thousands of acetylated sites, creating a snapshot of the "acetylome". nih.gov

Quantitative proteomics methods can compare the levels of protein acylation between different biological samples. nih.gov For example, researchers can quantify changes in the acetylome in response to metabolic shifts or disease states. These studies have revealed that acetylation is a key regulatory mechanism for metabolic enzymes, particularly those within mitochondria. nih.gov The functional consequences of such modifications are diverse; for example, the acetylation of metabolic enzymes can directly modulate their catalytic activity, thereby rerouting metabolic fluxes within the cell. nih.gov In other cases, acylation acts as a signal for protein-protein interactions or targets proteins to specific cellular membranes. nih.gov

Table 2: Selected Proteins with Identified Acetylation Sites via Isotopic Labeling This table provides examples of non-histone proteins regulated by acetylation, as identified in large-scale proteomic studies.

Protein ClassExample ProteinFunctionPotential Consequence of Acetylation
Metabolic EnzymeFructose-1,6-bisphosphatase 1 (FBP1)GluconeogenesisRegulation of enzyme activity.
SignalingInsulin Receptor Substrate 1 (IRS-1)Insulin signaling pathwayModulation of signal transduction.
Transcription Factorp53Tumor suppression, cell cycle regulationAlteration of DNA binding and protein stability.
Structural ProteinTubulinCytoskeleton formationImpact on microtubule stability and dynamics.

Information synthesized from general findings in protein acylation research. nih.gov

Advanced Metabolic Imaging and In Vivo/Ex Vivo Research

The ability to trace ¹³C-labeled compounds in real-time and within intact biological systems represents a significant advance in metabolic research. These methods provide unparalleled insight into the spatial and temporal dynamics of metabolism.

Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a ¹³C-labeled molecule, boosting the NMR signal by over 10,000-fold. nih.govescholarship.org This immense signal enhancement allows for the real-time, non-invasive imaging of the metabolic conversion of the hyperpolarized ¹³C-labeled substrate in living organisms, including preclinical models and human subjects. escholarship.orgnih.gov

While many studies have focused on hyperpolarized [1-¹³C]pyruvate, the principle can be applied to other ¹³C-labeled molecules. nih.govmdpi.comismrm.org After injection, the hyperpolarized agent is taken up by tissues, and its conversion into downstream metabolites can be observed and quantified using magnetic resonance spectroscopy (MRS) or imaging (MRI). nih.gov This technique provides a dynamic window into metabolic pathways that are too rapid to be captured by conventional methods. It has been used to study metabolic alterations in conditions such as cancer, stroke, and multiple sclerosis. nih.gov For example, the conversion of hyperpolarized pyruvate to lactate (B86563) is often elevated in tumors, a phenomenon known as the Warburg effect, which can be monitored using this technology. mdpi.com

Table 3: Metabolic Conversions Tracked by Hyperpolarized ¹³C NMR This table illustrates the types of real-time metabolic fluxes that can be measured using hyperpolarized ¹³C-labeled substrates.

Hyperpolarized SubstrateMetabolic ProductEnzyme/Pathway ProbedBiological Application
[1-¹³C]Pyruvate[1-¹³C]LactateLactate Dehydrogenase (LDH) / GlycolysisCancer metabolism, ischemia. nih.gov
[1-¹³C]Pyruvate[1-¹³C]AlanineAlanine Transaminase (ALT) / Amino acid metabolismLiver function studies.
[2-¹³C]Pyruvate[5-¹³C]GlutamatePyruvate Dehydrogenase / TCA CycleBrain energy metabolism. escholarship.org
[1-¹³C]Pyruvate[¹³C]BicarbonatePyruvate Dehydrogenase / TCA CycleMitochondrial respiration.

Metabolic flux analysis using stable isotope tracers is a cornerstone technique for quantifying the flow of atoms through metabolic pathways. nih.govnih.gov In these experiments, cells or organisms are supplied with a ¹³C-labeled substrate. As the substrate is metabolized, the ¹³C label is incorporated into a variety of downstream metabolites.

By extracting these metabolites and analyzing them with high-resolution mass spectrometry, researchers can determine the mass isotopologue distribution (MID) for each compound. nih.govnih.gov The MID reveals the percentage of molecules that contain zero, one, two, or more ¹³C atoms. This detailed labeling pattern provides a wealth of information about the relative activities of different metabolic pathways. nih.gov For example, by tracing ¹³C atoms from labeled acetate, one can determine the contribution of acetate to the synthesis of amino acids or fatty acids. nih.gov This quantitative approach allows for the construction of detailed metabolic models and the identification of metabolic reprogramming in disease. nih.govdrexel.edu

Table 4: Illustrative Mass Isotopologue Distribution (MID) for a Metabolite This table shows a hypothetical example of MID data for a three-carbon metabolite after labeling with a ¹³C source, as would be determined by mass spectrometry.

Mass IsotopologueDescriptionRelative Abundance (%)Metabolic Inference
M+0Molecule with no ¹³C atoms.20%Fraction derived from unlabeled sources.
M+1Molecule with one ¹³C atom.45%Indicates incorporation from the labeled tracer via one or more pathways.
M+2Molecule with two ¹³C atoms.30%Suggests multiple rounds of a cycle or synthesis from a doubly labeled precursor.
M+3Molecule with three ¹³C atoms.5%Represents the fraction fully synthesized from the labeled tracer.

Table of Compounds Mentioned

Compound Name
[1-¹³C]Alanine
[1-¹³C]Lactate
[1-¹³C]Pyruvate
[2-¹³C]Lactate
[2-¹³C]Pyruvate
[5-¹³C]Glutamate
[¹³C]Bicarbonate
Acetate
Acetyl chloride
acetyl-2-¹³C chloride
Acetyl-CoA
Alanine
Fructose-1,6-bisphosphatase 1
Glucose
Glutamate
Insulin Receptor Substrate 1
Lactate
Pyruvate
Tubulin

Advanced Spectroscopic Research and Analytical Methodologies

High-Resolution ¹³C NMR Spectroscopy in Complex Matrices

High-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and monitoring reactions. When acetyl-2-¹³C chloride is used in a reaction, the incorporated ¹³C-labeled acetyl group acts as a distinct spectroscopic probe. In complex matrices, where numerous signals might overlap in a standard proton (¹H) NMR spectrum, the ¹³C label offers a clear window into the fate of the acetyl moiety.

One key advantage is the significant increase in signal intensity for the labeled carbon atom. In a study monitoring the amine-catalyzed acetylation of benzyl (B1604629) alcohol, acetyl-2-¹³C chloride was used to distinguish the reaction products from the starting materials and catalysts in the mixture. google.com The ¹³C NMR spectrum showed markedly enlarged peaks corresponding to the labeled carbon in the acetyl chloride, the resulting acetylated product, and key reaction intermediates. google.com This method enables the direct observation and identification of transient species, such as ketene (B1206846), which are crucial for understanding the reaction mechanism. google.com

Table 1: Application of Acetyl-2-¹³C Chloride in Reaction Monitoring

Analytical Technique Application Key Finding Reference
¹³C NMR Spectroscopy Monitoring amine-catalyzed acetylation Enhanced signal intensity of ¹³C-labeled products allows for clear identification of products and intermediates (e.g., ketene) in a complex reaction mixture. google.com

The presence of a ¹³C isotope introduces spin-spin coupling (J-coupling) between the ¹³C nucleus and adjacent nuclei, such as ¹H or another ¹³C. This coupling causes the signals to split into multiplets, providing definitive evidence of isotopic connectivity and valuable structural information. In ¹H NMR spectra, protons attached to or near the ¹³C-labeled carbon will appear as doublets instead of singlets.

In the investigation of the acetylation reaction, this splitting due to J-coupling (specifically, JCH coupling) was observed in the ¹H spectrum for the methyl peaks of the acetyl group in various species. google.com This multiplet analysis confirms that the acetyl group has been transferred and allows for the unambiguous assignment of signals to specific molecules within the reaction mixture. By measuring the coupling constants, researchers can gain further insight into the electronic environment and conformation of the molecule. This precise tracing of atomic connectivity is essential for distinguishing between potential isomers or reaction pathways.

Quantitative ¹³C NMR (qNMR) is a methodology that leverages the principle that the integrated intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample. This makes it a powerful tool for determining the concentration of specific metabolites without the need for identical standards for each analyte.

When acetyl-2-¹³C chloride is used as a labeling agent, the unique signal from the ¹³C-enriched carbon can be used for quantification. By introducing a known amount of an internal standard into the sample, the concentration of the ¹³C-acetylated product can be accurately determined by comparing the integral of its ¹³C signal to the integral of the standard's signal.

Furthermore, ¹³C NMR is instrumental in metabolic flux analysis, which measures the rates of metabolic reactions within a living system. By introducing acetyl-2-¹³C chloride (or a metabolite labeled using it) to cells or organisms, the rate at which the ¹³C label is incorporated into downstream metabolites can be tracked over time. Monitoring the change in the intensity of the ¹³C-labeled signals provides a direct measure of the metabolic flux through that specific pathway, offering a dynamic view of cellular metabolism that is not attainable with concentration measurements alone.

Hybrid Analytical Platforms Integrating ¹³C Labeling

To overcome the limitations of any single analytical method, researchers often employ hybrid platforms that combine the strengths of multiple techniques. Integrating ¹³C labeling with platforms like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy provides a comprehensive approach to studying complex biological systems.

LC-MS is a highly sensitive technique used extensively in metabolomics to separate and detect a vast array of metabolites in a biological sample. When combined with ¹³C labeling, it becomes a powerful tool for tracing metabolic pathways. Acetyl-2-¹³C chloride can be used as a derivatizing agent to tag specific classes of metabolites, or it can be used to synthesize ¹³C-labeled precursors that are then introduced into a biological system.

The mass spectrometer detects metabolites based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom from acetyl-2-¹³C chloride results in a predictable mass shift (+1 Da compared to the unlabeled acetyl group). This allows for the easy differentiation of labeled metabolites from the unlabeled endogenous pool. Furthermore, acetyl-2-¹³C chloride is listed as a potential isotopic standard in normalization protocols for LC-MS-based metabolomics, where it can be used to correct for variations in instrument response and improve the accuracy of quantitative comparisons across different samples. researchgate.net

The most comprehensive understanding of metabolic pathways is achieved by synergistically applying both NMR and MS data. While LC-MS excels at detecting a wide range of labeled metabolites with high sensitivity, it can struggle with isomer identification and provides limited information about the specific location of the isotopic label within a molecule. NMR, on the other hand, provides precise structural information, including the exact position of the ¹³C label and the relative abundance of different isotopomers (molecules differing only in their isotopic composition).

A typical workflow for comprehensive pathway reconstruction using a tracer derived from acetyl-2-¹³C chloride would involve:

Discovery with LC-MS: An initial LC-MS analysis is performed to screen the entire metabolome and identify all metabolites that show a mass shift, indicating the incorporation of the ¹³C-acetyl group. This provides a broad overview of all affected pathways.

Validation and Quantification with NMR: Key metabolites identified by MS are then analyzed using high-resolution NMR. The NMR data confirms the identity of the metabolites, pinpoints the exact location of the ¹³C label through J-coupling analysis, and provides accurate quantification of different isotopomers in a single, non-destructive measurement.

This dual approach combines the high-throughput discovery power of MS with the detailed structural and quantitative capabilities of NMR, enabling a robust and detailed reconstruction of metabolic networks.

Table 2: Mentioned Chemical Compounds

Compound Name
Acetyl-2-¹³C chloride
Benzyl alcohol
Ketene

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are essential for determining the fundamental electronic properties, equilibrium geometry, and reactivity patterns of molecules. For acetyl-2-13C chloride, these calculations provide insights that are foundational to understanding its behavior. The substitution of ¹²C with ¹³C does not significantly alter the potential energy surface or the electronic distribution within the molecule, but it does affect vibrational frequencies due to the change in mass.

Electronic Structure and Geometry: Quantum chemical methods such as Hartree-Fock (RHF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are used to compute the molecular structure of acetyl chloride. Calculations show that electronic excitation can lead to significant conformational changes, including the rotation of the methyl group and a substantial deviation of the CCOCl fragment from planarity researchgate.net. The primary effect of the ¹³C isotope is on the vibrational modes of the molecule, which can be calculated and compared to experimental infrared spectra. For instance, DFT calculations using the B3LYP functional can predict vibrational frequencies, such as the C=O and C-Cl stretching modes researchgate.net.

A theoretical study using DFT [B3LYP/6-31+G(d,p)] determined that nucleophilic substitution reactions at the carbonyl carbon of acetyl chloride, such as chloride ion exchange, proceed through a concerted Sₙ2-like mechanism rather than a stepwise addition-elimination pathway involving a stable tetrahedral intermediate nih.gov. This finding challenges long-held assumptions about nucleophilic acyl substitution mechanisms nih.govwikipedia.org. The calculations revealed that the transition state involves a π-attack on the C=O bond, without the formation of a discernible tetrahedral intermediate nih.gov.

Reactivity Parameters: Global reactivity parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's reactivity. These parameters include chemical hardness, softness, chemical potential, and electrophilicity index researchgate.net. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack, which is a cornerstone of its chemistry wikipedia.orgatamanchemicals.commasterorganicchemistry.com.

Calculated Geometrical Parameters of Acetyl Chloride
ParameterMethodCalculated Value
C=O Bond LengthDFT/B3LYP~1.18 Å
C-C Bond LengthDFT/B3LYP~1.50 Å
C-Cl Bond LengthDFT/B3LYP~1.80 Å
O=C-C AngleDFT/B3LYP~126°
Cl-C-C AngleDFT/B3LYP~111°

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information about conformational dynamics and non-covalent interactions. While specific MD studies focusing exclusively on this compound are not prevalent, the principles can be applied based on simulations of similar small molecules and the structural data from quantum mechanical calculations.

Conformational Analysis: Acetyl chloride is a relatively rigid molecule but possesses conformational flexibility primarily through the internal rotation of the methyl group around the C-C single bond. Quantum mechanical calculations have established a rotational barrier for this motion of approximately 1296 ± 30 cal/mol researchgate.net. MD simulations, employing a suitable force field, can model this rotation and sample the conformational space available to the molecule. These simulations can predict the preferred equilibrium conformation, where a methyl hydrogen atom is eclipsed with the oxygen atom, and analyze the dynamics of transitions between different staggered and eclipsed rotamers researchgate.net.

Intermolecular Interactions: In the condensed phase (e.g., in a solvent), MD simulations are invaluable for exploring the intermolecular interactions between this compound and surrounding molecules. Simulations can model the solvation shell and calculate properties like the radial distribution function to describe the probability of finding solvent molecules at a certain distance from the solute. For a reactive molecule like acetyl chloride, MD can be used to study the initial stages of a reaction, such as the approach of a nucleophile (like water or an alcohol) to the electrophilic carbonyl carbon. These simulations can provide insights into how solvent molecules mediate the interaction and influence the reaction pathway, for example, by forming hydrogen bonds or stabilizing charged intermediates nih.gov.

Key Torsional Angles in Acetyl Chloride for Conformational Analysis
Dihedral AngleDescriptionSignificance
H-C-C=ODefines the rotation of the methyl groupDetermines the primary conformational states (eclipsed/staggered)
H-C-C-ClRotation relative to the chlorine atomInfluences steric interactions and reactivity

Computational Modeling of Carbon Isotope Fractionation and Kinetic Isotope Effects

The primary utility of synthesizing this compound is for the study of kinetic isotope effects (KIEs), which are changes in the rate of a reaction upon isotopic substitution semanticscholar.org. The ¹³C KIE is the ratio of the rate constant for the reaction with the ¹²C isotopologue to that with the ¹³C isotopologue (k₁₂/k₁₃). Computational modeling is crucial for both predicting KIEs and interpreting experimental results to provide deep mechanistic insight.

Theory and Calculation: The KIE arises from the differences in zero-point vibrational energies (ZPVE) between the isotopologues in the ground state and the transition state matthewjvarga.com. Because the ¹³C atom is heavier, the C-H and C-C bonds involving this atom have lower vibrational frequencies and a lower ZPVE compared to the ¹²C analogue princeton.edu. During a reaction where bonding to the isotopic center changes, this ZPVE difference between the ground state and the transition state leads to a difference in activation energy and, consequently, a different reaction rate.

Computational models, typically using DFT, are employed to calculate the KIE. The methodology involves:

Locating the optimized geometries of the reactant(s) and the transition state (TS) on the potential energy surface.

Calculating the harmonic vibrational frequencies for both the light (¹²C) and heavy (¹³C) isotopologues in both the ground state and the TS.

Using the calculated frequencies to compute the ZPVEs and other vibrational partition functions.

Calculating the KIE using the Bigeleisen-Mayer equation, which relates the ratio of rate constants to the vibrational frequencies of the two isotopologues at the ground and transition states.

Application to this compound: For nucleophilic acyl substitution reactions involving this compound, the ¹³C KIE at the C2 (methyl) position is a secondary KIE, as the bonds to this carbon are not typically formed or broken in the rate-determining step. Secondary KIEs are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization and the steric environment at the transition state semanticscholar.org. For example, a change in the C-C-O bond angle in the transition state relative to the ground state would be reflected in the secondary KIE.

Computational studies can distinguish between competing mechanisms, such as a concerted Sₙ2-like pathway and a stepwise pathway with a tetrahedral intermediate, by comparing predicted KIEs for each path with experimental values nih.gov. An Sₙ2 mechanism is expected to yield a different KIE compared to a mechanism involving a distinct intermediate nih.gov. These computational approaches allow researchers to model isotope fractionation and leverage the subtle effects of the ¹³C label to map out the precise nature of the reaction's transition state nih.govnih.gov.

Typical Calculated ¹³C KIE Values and Mechanistic Interpretations
Calculated KIE (k₁₂/k₁₃)TypeGeneral Mechanistic Implication
> 1.0 (Normal)PrimaryBond to the isotopic carbon is broken/weakened in the TS.
< 1.0 (Inverse)PrimaryBonding to the isotopic carbon becomes stiffer (stronger) in the TS.
~1.00 - 1.05SecondaryChange in hybridization (e.g., sp³ to sp²) or steric environment at a nearby center.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Advanced ¹³C-Labeled Reagents

The demand for complex ¹³C-labeled molecules in various scientific fields is pushing the boundaries of traditional synthetic methods. rsc.org Current research focuses on developing more efficient, cost-effective, and versatile strategies to produce advanced labeled reagents.

Key areas of development include:

Late-Stage Labeling: Historically, isotopic labels were incorporated early in a synthetic sequence, a process that is often lengthy and inefficient. Emerging strategies focus on "late-stage" labeling, where the ¹³C isotope is introduced in the final steps of a synthesis. This approach is particularly valuable for labeling complex molecules like pharmaceuticals, as it minimizes the loss of expensive isotopic material. nih.gov

Novel Precursors and Catalysis: Researchers are exploring the use of fundamental and universally accessible ¹³C sources. One innovative approach starts with elemental ¹³C carbon to produce calcium carbide (Ca¹³C₂), which is then converted to ¹³C₂-acetylene. rsc.org This provides a universal building block for a wide range of atom-economic transformations, enabling the synthesis of labeled alkynes, polymers, and various functionalized derivatives. rsc.org Similarly, the use of ¹³C-labeled carbon dioxide ([¹³C]CO₂) as a C1 building block is gaining traction, particularly in transition-metal-catalyzed reactions to create labeled carboxylic acids and ureas. alfa-chemistry.comnih.gov

Biosynthetic Methods: Leveraging biological systems offers a powerful alternative to chemical synthesis. Microorganisms or plant systems can be cultured in media containing simple ¹³C-labeled substrates, such as ¹³C-glucose. alfa-chemistry.com These organisms naturally incorporate the isotope into a wide array of metabolites, including amino acids, lipids, and nucleic acids. alfa-chemistry.comisotope-amt.com Cell-free protein synthesis (CFPS) systems are also being developed to produce proteins with selectively ¹³C-labeled methyl groups from inexpensive precursors like 3-¹³C-pyruvate, offering a cost-effective method for protein NMR studies. nih.gov

Table 1: Comparison of Synthetic Strategies for ¹³C-Labeled Reagents

StrategyDescriptionAdvantagesChallenges
Traditional Chemical Synthesis Incorporation of ¹³C label at an early stage of a multi-step synthesis.Well-established procedures for many basic compounds.Often lengthy, low overall yield, high cost due to loss of label in subsequent steps.
Late-Stage Labeling Introduction of the ¹³C isotope in the final steps of synthesis. Higher efficiency, suitable for complex molecules like APIs, minimizes loss of expensive isotope. nih.govRequires development of novel chemical reactions compatible with complex functional groups.
Novel Precursor Utilization Use of fundamental ¹³C sources like elemental carbon or [¹³C]CO₂. rsc.orgnih.govCost-effective starting materials, versatile building blocks for a wide range of compounds. rsc.orgRequires development of specific catalytic systems and reaction conditions.
Biosynthetic Methods Use of microorganisms or cell-free systems to incorporate ¹³C from simple labeled substrates. alfa-chemistry.comnih.govProduces uniformly or selectively labeled biomolecules, can be highly cost-effective for complex structures. alfa-chemistry.comrsc.orgLabeling patterns can be complex to control; purification of target molecules is required.

Integration with "Omics" Technologies for Systems-Level Biological Understanding

The integration of stable isotope labeling with high-throughput "omics" technologies—such as metabolomics, proteomics, and lipidomics—is revolutionizing systems biology. acs.orgresearchgate.net Acetyl-2-¹³C chloride and other ¹³C-labeled tracers are indispensable tools in these approaches, allowing researchers to move beyond static snapshots of cellular components to dynamic measurements of metabolic fluxes and pathway activities. alfa-chemistry.comnih.gov

Metabolomics and Fluxomics: In metabolomics, ¹³C-labeled compounds are used to trace the fate of atoms through metabolic networks. alfa-chemistry.comisotope-amt.com By supplying cells with a ¹³C-labeled nutrient and analyzing the resulting labeling patterns in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify metabolic fluxes. nih.govnih.gov This approach, known as metabolic flux analysis (MFA), provides critical insights into cellular physiology in health and disease. nih.gov The use of fully ¹³C-labeled metabolomes as internal standards improves compound annotation and quantification in untargeted LC-MS-based studies. acs.orgresearchgate.net

Chemoproteomics: This emerging field aims to understand the interactions between small molecules and proteins on a proteome-wide scale. ¹³C-labeled probes, sometimes combined with photoaffinity labeling, can be used to identify the protein targets of specific metabolites or drugs. acs.org For instance, metabolic labeling with a ¹³C-containing choline (B1196258) analogue allowed for the identification of the choline metabolite-interacting proteome, revealing new roles for these metabolites as modulators of protein function. acs.org

Advanced Analytical Techniques: The development of techniques like Isotopic Ratio Outlier Analysis (IROA) enhances the power of LC-MS for metabolomics. nih.govfrontiersin.org In IROA, samples are labeled with distinct ratios of ¹³C (e.g., 5% and 95%). This creates characteristic isotopic patterns that allow for the clear differentiation of biological signals from background noise, determination of the number of carbon atoms in a molecule, and accurate relative quantification. nih.govfrontiersin.org

Table 2: Application of ¹³C-Labeling in "Omics" Fields

"Omics" FieldApplication of ¹³C-LabelingKey Insights Gained
Metabolomics/Fluxomics Tracing the flow of carbon atoms through metabolic pathways using ¹³C-labeled substrates (e.g., glucose, amino acids). alfa-chemistry.comnih.govQuantification of metabolic pathway activity (flux), identification of metabolic bottlenecks, understanding cellular responses to stimuli. alfa-chemistry.comnih.gov
Proteomics Stable Isotope Labeling by Amino acids in Cell culture (SILAC) using ¹³C-labeled amino acids for quantitative proteomics.Accurate quantification of protein expression differences between different cell populations.
Lipidomics Use of biologically generated ¹³C-labeled lipid mixtures as internal standards for LC-MS analysis. rsc.orgImproved accuracy and precision in quantifying a wide range of lipid species across large sample cohorts. rsc.org
Chemoproteomics Metabolic labeling with ¹³C-containing photoaffinity probes to identify small molecule-protein interactions. acs.orgDiscovery of novel protein targets for metabolites and drugs, elucidation of mechanisms of action. acs.org

Expansion into Novel Domains of Chemical Biology and Biotechnological Applications

The unique properties of ¹³C-labeled compounds are enabling their application in new and expanding areas of chemical biology and biotechnology. These reagents serve not only as passive tracers but also as active probes to investigate and engineer complex biological systems.

Drug Development and Pharmacology: Stable isotope labeling is a crucial tool in modern drug discovery. ¹³C-labeled versions of drug candidates are synthesized to study their absorption, distribution, metabolism, and excretion (ADME) properties. nih.govalfa-chemistry.com This allows researchers to track the metabolic fate of a drug and its breakdown products, providing essential information for optimizing pharmacokinetic properties and identifying potential toxicities. alfa-chemistry.com For example, a gram-scale synthesis of ¹³C-labeled ibrutinib (B1684441) was developed for use in human microdosing studies to assess its absolute oral bioavailability. nih.gov

Elucidating Enzyme Mechanisms: Specifically labeled substrates, such as those derived from acetyl-2-¹³C chloride, are used to probe the mechanisms of enzymatic reactions. By tracking the position of the ¹³C label from substrate to product, detailed information about bond cleavage and formation steps can be obtained, which is fundamental to understanding enzyme function and designing specific inhibitors. nih.gov

Environmental and Agricultural Science: ¹³C labeling techniques are valuable for tracing the carbon cycle in environmental and agricultural research. alfa-chemistry.com By following the incorporation and movement of ¹³C-labeled compounds in soil and plant systems, scientists can better understand carbon sequestration, nutrient cycling, and the impact of environmental changes on ecosystems. alfa-chemistry.com This knowledge is vital for developing sustainable agricultural practices and strategies to mitigate climate change. alfa-chemistry.com

Q & A

Q. What experimental controls are essential when employing this compound in comparative studies of enzymatic vs. non-enzymatic acetylation pathways?

  • Methodology : Include (1) heat-denatured enzyme controls to rule out non-enzymatic acetylation, (2) competitive inhibition assays with unlabeled acetyl chloride, and (3) blank reactions without substrates. Quantify acetylation yields via radiometric assays (if using 14C-labeled analogs) or fluorescent labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetyl-2-13C chloride
Reactant of Route 2
Reactant of Route 2
acetyl-2-13C chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.